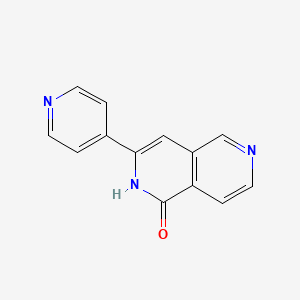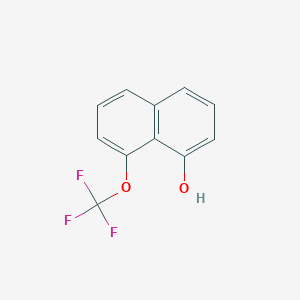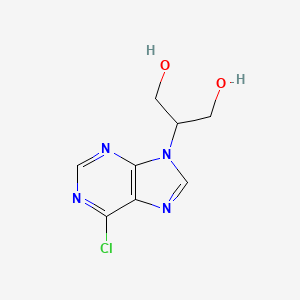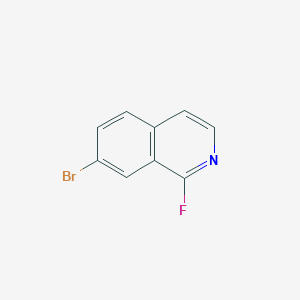
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a chemical compound with a pyridine ring substituted with an aminomethyl group and two N,N-dimethylamine groups. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.
Applications De Recherche Scientifique
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or binding pockets of receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the dimethylamine groups.
N,N-Dimethyl-2-aminomethylpyridine: Similar structure but with different substitution patterns.
2-(Dimethylamino)methylpyridine: Similar structure but with different functional groups.
Uniqueness
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is unique due to the presence of both aminomethyl and N,N-dimethylamine groups on the pyridine ring, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields of research.
Propriétés
Formule moléculaire |
C8H15Cl2N3 |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
5-(aminomethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11(2)8-4-3-7(5-9)6-10-8;;/h3-4,6H,5,9H2,1-2H3;2*1H |
Clé InChI |
CWTFYVZAWRUDAA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C=C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)





![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)







